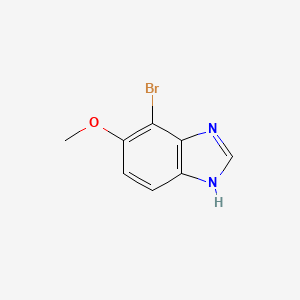

1H-Benzimidazole, 7-bromo-6-methoxy-

Description

Significance of Benzimidazole (B57391) Scaffolds in Chemical Sciences

The benzimidazole scaffold is a bicyclic aromatic system that consists of a benzene (B151609) ring fused to the 4 and 5 positions of an imidazole (B134444) ring. researchgate.netnih.gov This unique structure imparts a range of favorable physicochemical properties, including the ability to participate in hydrogen bonding as both a donor and acceptor, engage in π-π stacking interactions, and exhibit hydrophobic characteristics. nih.gov These features enable benzimidazole derivatives to bind effectively to various enzymes and receptors within biological systems. nih.gov

The versatility of the benzimidazole core has led to its incorporation into a multitude of commercially available drugs with a wide spectrum of therapeutic applications. researchgate.netimpactfactor.orgeurekaselect.com These include antiulcer agents like omeprazole (B731) and lansoprazole, anthelmintics such as albendazole, and anticancer drugs like bendamustine. researchgate.netnih.govresearchgate.net The broad pharmacological profile of benzimidazoles encompasses antimicrobial, antiviral, anti-inflammatory, analgesic, antihypertensive, and antidiabetic activities, among others. nih.govnih.govmdpi.com The structural flexibility of the benzimidazole ring system allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties for specific biological targets. impactfactor.org

Overview of Halogenated and Alkoxy-Substituted Benzimidazole Derivatives

The introduction of halogen and alkoxy substituents onto the benzimidazole scaffold can significantly modify the compound's electronic and steric properties, thereby influencing its biological activity.

Halogenated Benzimidazoles: The presence of a halogen atom, such as bromine, can alter a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. Halogen bonding, a non-covalent interaction, can also play a role in ligand-receptor binding. Research has shown that halogenated benzimidazoles exhibit a range of biological activities, including antimicrobial and anticancer properties. nih.gov For instance, certain bromo-substituted benzimidazoles have been investigated as potential antimicrobial and antitubercular agents. nih.gov

Alkoxy-Substituted Benzimidazoles: The methoxy (B1213986) group (-OCH3) is an electron-donating group that can influence the electron density of the aromatic ring system. This can impact the molecule's reactivity and its interactions with biological targets. Methoxy-substituted benzimidazoles have been explored for various pharmacological activities. For example, some have been studied for their anti-inflammatory effects. nih.gov The strategic placement of alkoxy groups can enhance the potency and selectivity of benzimidazole derivatives.

The combination of both halogen and alkoxy substituents, as seen in 1H-Benzimidazole, 7-bromo-6-methoxy-, presents a unique chemical entity with the potential for novel biological activities, arising from the interplay of the electronic and steric effects of these functional groups.

Research Landscape Surrounding 1H-Benzimidazole, 7-bromo-6-methoxy-

While extensive research exists on the broader class of benzimidazole derivatives, the specific compound 1H-Benzimidazole, 7-bromo-6-methoxy- is a more specialized area of investigation. Its synthesis and properties are often explored within the context of creating libraries of substituted benzimidazoles for screening against various biological targets.

The synthesis of such compounds typically involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.govias.ac.in For 1H-Benzimidazole, 7-bromo-6-methoxy-, a potential synthetic route would involve the reaction of 3-bromo-4-methoxybenzene-1,2-diamine (B13434542) with a suitable one-carbon source, such as formic acid.

Research into compounds with this substitution pattern is often driven by the search for new therapeutic agents. For example, patents have been filed for substituted benzimidazole derivatives, including those with halogen and methoxy groups, as modulators of biological pathways implicated in various diseases. google.com While specific, in-depth studies focusing solely on 1H-Benzimidazole, 7-bromo-6-methoxy- may be limited in publicly available literature, its structural motifs are present in compounds investigated for their potential in treating conditions such as cancer and infectious diseases. The ongoing exploration of the chemical space around the benzimidazole scaffold suggests that derivatives like 1H-Benzimidazole, 7-bromo-6-methoxy- will continue to be of interest to medicinal chemists.

Below is a data table summarizing the key properties of the parent 1H-Benzimidazole and a related bromo-methoxy isomer.

| Property | 1H-Benzimidazole | 4-Bromo-6-methoxy-1H-benzimidazole |

| Molecular Formula | C₇H₆N₂ | C₈H₇BrN₂O |

| Molecular Weight | 118.14 g/mol chemeo.com | 227.06 g/mol nih.gov |

| CAS Number | 51-17-2 nist.gov | 1360954-62-6 nih.gov |

| IUPAC Name | 1H-Benzimidazole | 4-Bromo-6-methoxy-1H-benzimidazole |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methoxy-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-6-3-2-5-8(7(6)9)11-4-10-5/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAWQPUYDFNYKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298530 | |

| Record name | 7-Bromo-6-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008361-66-7 | |

| Record name | 7-Bromo-6-methoxy-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008361-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-6-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1h Benzimidazole, 7 Bromo 6 Methoxy

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1H-Benzimidazole, 7-bromo-6-methoxy- reveals several strategic disconnections to identify plausible starting materials. The most common approach involves disconnecting the two C-N bonds of the imidazole (B134444) ring, leading back to a substituted o-phenylenediamine (B120857) precursor.

Disconnection A (C-N Bond Cleavage): This primary strategy simplifies the target to 3-bromo-4-methoxy-benzene-1,2-diamine and a one-carbon (C1) electrophile synthon, such as formic acid or its equivalent. This is the most convergent approach, as the complex substitution pattern is pre-installed on the diamine precursor.

Disconnection B (C-Br and C-O Bond Cleavage): A less direct approach involves disconnecting the C-Br and C-O bonds from a benzimidazole (B57391) core. This strategy would start with 1H-benzimidazole and require the development of highly regioselective bromination and methoxylation methods, which can be challenging due to the directing effects of the fused imidazole ring.

Disconnection C (Intramolecular Cyclization): Another advanced strategy involves the intramolecular cyclization of an N-acylated o-haloaniline derivative. For instance, a precursor like N-(2-amino-3-bromo-4-methoxyphenyl)formamide could be cyclized. This pathway relies on forming one C-N bond intramolecularly, often facilitated by transition metal catalysis.

The most synthetically viable route, based on precursor availability and reaction predictability, is Disconnection A, which hinges on the successful synthesis of the key 3-bromo-4-methoxy-benzene-1,2-diamine intermediate.

Classical Synthetic Routes to the 1H-Benzimidazole Core

Historically, the synthesis of the benzimidazole ring system has been dominated by condensation reactions between o-phenylenediamines and various C1 electrophiles. researchgate.net These methods, while robust, often require harsh conditions.

Phillips Condensation: This is arguably the most common classical method, involving the reaction of an o-phenylenediamine with a carboxylic acid (or its derivatives like esters or anhydrides) under acidic conditions and high temperatures. acs.org For the target molecule, this would involve heating 3-bromo-4-methoxy-benzene-1,2-diamine with formic acid, typically in the presence of a strong mineral acid like HCl, to promote dehydration and cyclization.

Weidenhagen Synthesis: This method utilizes aldehydes as the C1 source. The reaction of an o-phenylenediamine with an aldehyde initially forms a Schiff base, which then undergoes oxidative cyclization to yield the benzimidazole. acs.org Various oxidizing agents, including nitrobenzene, copper(II) acetate, or even air, can be employed. acs.org

While effective, these classical methods often suffer from drawbacks such as low functional group tolerance, harsh reaction conditions (strong acids, high heat), and the formation of byproducts, which has spurred the development of more modern approaches. mdpi.com

Regioselective Bromination and Alkoxylation Strategies

Achieving the specific 7-bromo-6-methoxy substitution pattern is the crux of the synthetic challenge. The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents present on the benzene (B151609) ring.

Synthesis of the Key Precursor (3-bromo-4-methoxy-benzene-1,2-diamine): A plausible route to the required diamine starts with a commercially available, less substituted aniline. For example, starting with 4-methoxy-2-nitroaniline (B140478), the synthesis could proceed as follows:

Electrophilic Bromination: The methoxy (B1213986) group is an activating, ortho-, para- director, while the amino group is also a powerful ortho-, para- director. The nitro group is a deactivating, meta- director. Bromination of 4-methoxy-2-nitroaniline would be directed to the position ortho to the amino group and meta to the nitro group, yielding 5-bromo-4-methoxy-2-nitroaniline. The use of mild brominating agents like N-bromosuccinimide (NBS) in a suitable solvent can achieve this transformation. mdpi.com

Reduction of Nitro Group: The resulting dinitro compound can then be selectively reduced to the corresponding diamine. A common method is catalytic hydrogenation using Pd/C or reduction with metals in acid (e.g., SnCl2/HCl).

Direct Functionalization of Benzimidazole: Directing substitution on the pre-formed benzimidazole ring is significantly more complex. The existing ring system influences the position of incoming electrophiles. While methods for the regioselective bromination of heterocyclic systems exist, achieving the desired 7-bromo-6-methoxy pattern on an unsubstituted benzimidazole in a controlled manner is not straightforward and would likely result in a mixture of isomers. mdpi.comnih.gov Therefore, building the substitution pattern on the precursor before cyclization is the preferred strategy.

Modern Catalytic Approaches for 1H-Benzimidazole, 7-bromo-6-methoxy- Synthesis

Modern organic synthesis has introduced a variety of catalytic methods that offer milder conditions, higher yields, and greater functional group tolerance compared to classical routes.

Transition metal catalysis provides powerful tools for C-N and C-C bond formation, enabling novel and efficient routes to substituted benzimidazoles. mdpi.combeilstein-journals.org

Copper- and Palladium-Catalyzed Cyclizations: One advanced strategy involves the intramolecular C-N coupling of N-(2-haloaryl)amidines. mdpi.com A potential route to the target molecule could involve a copper- or palladium-catalyzed cyclization of a precursor like N-(2-amino-3-bromo-4-methoxyphenyl)formamidine. Copper-catalyzed methods are often lauded for their cost-effectiveness. organic-chemistry.org

Rhodium-Catalyzed C-H Activation: Recent studies have demonstrated the C2-alkylation of benzimidazoles using rhodium catalysts, showcasing the potential for direct functionalization at the 2-position. nih.gov While not directly applicable to the core synthesis of the target, it highlights the power of transition metals to selectively functionalize the benzimidazole scaffold.

Nickel-Catalyzed Synthesis: Nickel catalysts have been employed for the one-pot, three-component synthesis of benzimidazoles from 2-haloanilines, aldehydes, and ammonia, offering an efficient route to the core structure. organic-chemistry.org

| Catalytic System | Reaction Type | Advantages | Reference |

| Copper (Cu) salts | Intramolecular C-N Coupling | Cost-effective, good yields | organic-chemistry.org |

| Palladium (Pd) complexes | Intramolecular C-N Coupling | High functional group tolerance | mdpi.com |

| Nickel (Ni) complexes | Three-component reaction | One-pot efficiency | organic-chemistry.org |

| Rhodium (Rh) complexes | C-H Activation/Alkylation | Direct functionalization of the core | nih.gov |

This table is generated based on data from the text.

Organocatalysis, the use of small, metal-free organic molecules to accelerate reactions, has emerged as a powerful and often more environmentally friendly alternative to metal catalysis. researchgate.net

While the direct organocatalytic synthesis of the benzimidazole core is an active area of research, these catalysts are particularly effective in specific functionalization steps. For instance, chiral amines and their derivatives have been used as organocatalysts for stereoselective aldol (B89426) additions to N-1 substituted benzimidazoles, demonstrating their utility in creating complex chiral derivatives. researchgate.net In the context of the target molecule, an organocatalyst could potentially be employed in a regioselective halogenation step on a suitable precursor, offering a metal-free alternative to traditional electrophilic bromination.

Green Chemistry Principles in the Synthesis of 1H-Benzimidazole, 7-bromo-6-methoxy-

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comchemmethod.com The synthesis of benzimidazoles has been a fertile ground for the application of these principles.

Green Solvents: Traditional syntheses often use hazardous solvents. Greener alternatives such as water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES) have been successfully employed for benzimidazole synthesis, often leading to simpler work-up procedures and reduced environmental impact. nih.govchemmethod.commdpi.com A synthesis of the target molecule could be adapted to use water as a solvent, particularly in catalyst-free cyclization reactions. mdpi.com

Alternative Energy Sources: Microwave irradiation and ultrasound have been used to dramatically reduce reaction times from hours to minutes, decrease energy consumption, and often improve yields compared to conventional heating. chemmethod.comnih.gov

Recyclable Catalysts: The development of heterogeneous or recyclable catalysts is a cornerstone of green chemistry. For example, ZnO nanoparticles have been reported as an efficient and recyclable catalyst for the condensation of o-phenylenediamines and aldehydes. nih.gov Such a catalyst could be employed in the cyclization step to form the target benzimidazole.

| Green Method | Principle | Advantages | Reference |

| Microwave Irradiation | Alternative energy source | Reduced reaction time, higher yields | chemmethod.comnih.gov |

| Water as Solvent | Use of benign solvents | Environmentally friendly, low cost | mdpi.commdpi.com |

| Deep Eutectic Solvents | Use of benign solvents | Can act as both solvent and catalyst | nih.govmdpi.com |

| ZnO Nanoparticles | Use of recyclable catalysts | High efficiency, reusability | nih.gov |

This table is generated based on data from the text.

By integrating these green methodologies, the synthesis of 1H-Benzimidazole, 7-bromo-6-methoxy- can be made more efficient, cost-effective, and environmentally sustainable.

Solvent-Free and Aqueous Medium Syntheses

The principles of green chemistry have spurred the development of synthetic protocols that minimize or eliminate the use of volatile and hazardous organic solvents. Solvent-free and aqueous medium syntheses represent significant strides in this direction, often leading to improved safety profiles, reduced environmental impact, and simplified work-up procedures.

Solvent-free synthesis, often conducted by grinding the reactants together or by heating a neat mixture, has proven effective for the preparation of benzimidazole derivatives. umich.edu This methodology offers advantages such as high reaction rates, excellent yields, and adherence to green chemistry principles. umich.edu For instance, the condensation of o-phenylenediamine with various organic acids or aldehydes can be efficiently carried out at elevated temperatures without any solvent, yielding the corresponding benzimidazoles in good yields. umich.eduresearchgate.net One reported method involves grinding a mixture of a 1,2-diamine and an aldehyde with a catalytic amount of potassium ferrocyanide under solvent-free conditions to produce benzimidazoles in high yields. acgpubs.org

Aqueous medium synthesis provides an environmentally benign alternative to traditional organic solvents. The unique properties of water, such as its high polarity and ability to form strong hydrogen bonds, can be harnessed to promote specific reaction pathways. While the direct synthesis of 1H-Benzimidazole, 7-bromo-6-methoxy- in a purely aqueous medium is not extensively documented, related syntheses of benzimidazoles have been successfully performed in water or aqueous-alcoholic mixtures. ias.ac.in For example, the reaction of o-phenylenediamines with benzaldehydes using sodium metabisulfite (B1197395) as an oxidant has been effectively carried out in a mixture of ethanol (B145695) and water. ias.ac.in

Table 1: Comparison of Solvent-Free and Aqueous Synthesis Conditions for Benzimidazole Derivatives

| Parameter | Solvent-Free Synthesis | Aqueous Medium Synthesis |

| Reactants | o-phenylenediamine derivatives, aldehydes/carboxylic acids | o-phenylenediamine derivatives, aldehydes |

| Catalyst/Reagent | Often catalyst-free, or solid catalysts like K4[Fe(CN)6] acgpubs.org | Oxidants like sodium metabisulfite ias.ac.in |

| Temperature | Typically elevated (e.g., 140°C) umich.edu | Room temperature to reflux ias.ac.in |

| Reaction Time | Generally short | Can vary from hours to minutes ias.ac.in |

| Yields | High to excellent umich.edu | Good to high ias.ac.in |

| Work-up | Simple, often involves washing with a non-polar solvent | Filtration and washing with water ias.ac.in |

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. jocpr.commdpi.com The application of microwave irradiation in the synthesis of benzimidazole derivatives has been extensively explored, demonstrating significant advantages. nih.govlew.ro

The synthesis of 1,2-disubstituted benzimidazoles has been efficiently achieved using microwave irradiation under solvent-free conditions, catalyzed by erbium(III) triflate. mdpi.com This method highlights the synergistic effect of microwave heating and a Lewis acid catalyst in promoting the cyclocondensation reaction. mdpi.com In another example, the reaction of o-phenylenediamine with formic acid under microwave irradiation provides a rapid and efficient route to benzimidazole. jocpr.com

The optimization of microwave-assisted synthesis involves fine-tuning parameters such as irradiation power, temperature, and reaction time to maximize the yield and minimize by-product formation. For the synthesis of a molecule like 1H-Benzimidazole, 7-bromo-6-methoxy-, a hypothetical microwave-assisted approach would involve the reaction of 3-bromo-4-methoxy-1,2-phenylenediamine with a suitable one-carbon source, such as formic acid or an orthoformate, under controlled microwave conditions. The optimization process would systematically vary the reaction parameters to achieve the desired outcome efficiently.

Table 2: Conventional vs. Microwave-Assisted Synthesis of Benzimidazole Derivatives

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 10 hours | Moderate | lew.ro |

| Microwave Irradiation | 5-10 minutes | High to quantitative | mdpi.com |

Photochemical Routes to Benzimidazole Derivatives

Photochemical reactions offer unique pathways for the synthesis of complex organic molecules by utilizing light energy to promote transformations that are often inaccessible through thermal methods. The application of photochemistry in the synthesis of benzimidazoles represents an innovative and green approach. researchgate.net

One developed photochemical protocol for benzimidazole synthesis involves the cyclization of substituted diamines with aldehydes using 2,2-dimethoxy-2-phenylacetophenone (B1663997) as a photoinitiator and compact fluorescent lamps (CFLs) as the light source. researchgate.net This metal-free method is considered environmentally friendly and efficient. researchgate.net Another approach utilizes a heterogeneous photocatalyst, such as coomassie brilliant blue coated on W–ZnO@NH2 nanoparticles, for the condensation of o-phenylenediamine with benzyl (B1604629) alcohols under UV-visible light irradiation. rsc.orgrsc.org

The photochemistry of benzimidazole itself has been studied, revealing that it can undergo various transformations upon UV irradiation, including tautomerization and ring-opening reactions. acs.org While a direct photochemical synthesis of 1H-Benzimidazole, 7-bromo-6-methoxy- has not been specifically reported, the existing photochemical methodologies for benzimidazole ring formation provide a foundation for designing such a synthetic route. This could potentially involve the photochemical reaction of a suitably substituted o-phenylenediamine with a carbonyl compound or the photochemically induced cyclization of an appropriate precursor.

Chemical Reactivity and Functionalization of 1h Benzimidazole, 7 Bromo 6 Methoxy

Electrophilic Aromatic Substitution Reactions on the Benzimidazole (B57391) Ring System

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In the case of 1H-Benzimidazole, 7-bromo-6-methoxy-, the benzene (B151609) portion of the molecule is activated towards electrophilic attack by the electron-donating methoxy (B1213986) group and the fused imidazole (B134444) ring. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. nih.gov However, in this specific molecule, the positions ortho and para to the methoxy group are already substituted.

Nucleophilic Substitution Reactions Involving the Bromo-Substituent

The bromo-substituent at the C7 position of 1H-Benzimidazole, 7-bromo-6-methoxy- is generally unreactive towards traditional nucleophilic aromatic substitution (SNAAr). Aryl halides are typically resistant to nucleophilic attack unless the ring is activated by strong electron-withdrawing groups in the ortho and/or para positions, which is not the case here. The presence of the electron-donating methoxy group further deactivates the ring towards nucleophilic attack.

However, under forcing conditions or through the use of specific catalytic systems, nucleophilic substitution of the bromo group may be achievable. Reactions such as the replacement of bromine with cyano, amino, or alkoxy groups often require high temperatures, high pressures, or the use of copper or palladium catalysts.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

The bromo-substituent at the C7 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions are generally tolerant of a wide range of functional groups and proceed under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This method is widely used to form biaryl linkages. For 7-bromo-6-methoxy-1H-benzimidazole, a Suzuki-Miyaura coupling could be employed to introduce a variety of aryl or heteroaryl substituents at the C7 position. nih.govmdpi.com

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgresearchgate.net This reaction would allow for the introduction of an alkynyl moiety at the C7 position of the benzimidazole core, a valuable transformation for the synthesis of complex natural products and functional materials. researchgate.net

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. beilstein-journals.org This would allow for the introduction of a vinyl group or a substituted vinyl group at the C7 position.

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed cross-coupling of an aryl halide with an amine to form a carbon-nitrogen bond. researchgate.netchemspider.com This method provides a direct route to N-arylated products and would be a powerful tool for introducing a wide range of primary and secondary amines at the C7 position of the benzimidazole ring.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Heterocycles

| Reaction | Catalyst | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Dioxane/H₂O, DMF, or Toluene | 80-110 °C | nih.govnih.govresearchgate.net |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N or Diisopropylamine | DMF or Toluene | rt - 100 °C | organic-chemistry.orgresearchgate.netresearchgate.net |

| Heck | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 100-140 °C | beilstein-journals.org |

| Buchwald-Hartwig | Pd₂(dba)₃, BINAP or Xantphos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 °C | researchgate.netchemspider.com |

Functional Group Interconversions on the Benzimidazole Core

The existing functional groups on 1H-Benzimidazole, 7-bromo-6-methoxy- can be chemically modified to introduce new functionalities.

A common transformation is the cleavage of the methyl ether of the methoxy group to yield the corresponding phenol. This is typically achieved using strong acids such as HBr or Lewis acids like BBr₃. The resulting hydroxyl group can then be further functionalized, for example, through etherification or esterification.

The bromo-substituent can be converted to other functional groups through various reactions. For instance, it can be lithiated using an organolithium reagent, and the resulting aryllithium species can be quenched with an electrophile to introduce a variety of substituents.

Heterocyclic Annulation and Ring-Forming Reactions Utilizing 1H-Benzimidazole, 7-bromo-6-methoxy-

The benzimidazole core of 1H-Benzimidazole, 7-bromo-6-methoxy- can serve as a building block for the construction of more complex fused heterocyclic systems. The presence of the NH group and the adjacent C7-bromo substituent provides an opportunity for annulation reactions. For instance, after N-alkylation with a suitable bifunctional electrophile, an intramolecular cyclization could lead to the formation of a new ring fused to the benzimidazole system.

Furthermore, the product of a Sonogashira coupling at the C7 position, a 7-alkynyl derivative, could undergo intramolecular cyclization reactions to form various fused heterocycles, depending on the nature of the substituent on the alkyne and the reaction conditions.

Derivatization via N-Alkylation and N-Acylation

The secondary amine of the imidazole ring is nucleophilic and can be readily functionalized through N-alkylation and N-acylation reactions. acs.orgresearchgate.net

N-Alkylation: This is typically achieved by treating the benzimidazole with an alkyl halide in the presence of a base such as sodium hydride, potassium carbonate, or cesium carbonate in a polar aprotic solvent like DMF or acetonitrile. nih.govnih.gov A wide variety of alkyl groups, including simple alkyl chains, benzyl (B1604629) groups, and more complex moieties, can be introduced at the N1 position. It is important to note that N-alkylation can potentially occur at either the N1 or N3 nitrogen, leading to a mixture of regioisomers, although one is often favored.

N-Acylation: Acylation of the imidazole nitrogen can be accomplished using acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine. This reaction introduces an acyl group onto the nitrogen, forming an amide linkage.

Table 2: Typical Conditions for N-Alkylation and N-Acylation of Benzimidazoles

| Reaction | Reagent | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I) | NaH, K₂CO₃, or Cs₂CO₃ | DMF, Acetonitrile | rt - 80 °C | acs.orgnih.govnih.gov |

| N-Acylation | Acyl chloride or Acid anhydride | Et₃N or Pyridine | CH₂Cl₂, THF | 0 °C to rt | nih.gov |

Spectroscopic Characterization Techniques for Structural Elucidation of 1h Benzimidazole, 7 Bromo 6 Methoxy

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique molecular formula.

For 1H-Benzimidazole, 7-bromo-6-methoxy-, the molecular formula is C₈H₇BrN₂O. The presence of bromine is a key isotopic signature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Consequently, the mass spectrum will exhibit two characteristic peaks for the molecular ion ([M]⁺) and the protonated molecule ([M+H]⁺), separated by approximately 2 Da, with nearly equal intensity. This isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Using electrospray ionization (ESI) in positive ion mode, the compound is expected to be detected as its protonated form, [C₈H₇BrN₂O+H]⁺. The calculated exact mass for this ion allows for definitive confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Expected HRMS Data for 1H-Benzimidazole, 7-bromo-6-methoxy-

| Ion Species | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

|---|---|---|

| [M+H]⁺ | 225.9818 | 227.9798 |

This data is calculated based on the elemental composition and isotopic abundances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, the connectivity and spatial relationships of atoms can be determined. For N-H containing benzimidazoles, it is important to note that tautomerism can exist, which may lead to averaged signals or the presence of multiple species depending on the solvent and temperature.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For 1H-Benzimidazole, 7-bromo-6-methoxy-, the following signals are anticipated:

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.0 ppm). The proton at the C4 position and the proton at the C5 position will appear as distinct singlets due to the substitution pattern preventing vicinal coupling between them. Their exact chemical shifts will be influenced by the electronic effects of the adjacent bromo and methoxy (B1213986) groups.

Imidazole (B134444) Protons: A singlet corresponding to the C2-H proton will appear further downfield (typically δ 8.0-8.5 ppm). A broad singlet for the N1-H proton is also expected, with a chemical shift that is highly dependent on the solvent and concentration (typically δ 12.0-13.0 ppm in DMSO-d₆).

Methoxy Protons: A sharp singlet integrating to three protons will be observed for the methoxy (-OCH₃) group, typically in the range of δ 3.8-4.0 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For this molecule, eight distinct carbon signals are expected.

Aromatic and Imidazole Carbons: The spectrum will show seven signals for the carbons of the benzimidazole (B57391) core. The C2 carbon typically appears around δ 140-150 ppm. The chemical shifts of the benzene (B151609) ring carbons (C4, C5, C6, C7, C3a, C7a) are influenced by the substituents. The carbon bearing the methoxy group (C6) will be shifted downfield (deshielded) due to the oxygen's electronegativity but shielded by its resonance effect, typically appearing around δ 150-160 ppm. The carbon bearing the bromine atom (C7) will be shifted upfield (shielded) compared to an unsubstituted carbon, appearing in the range of δ 90-110 ppm.

Methoxy Carbon: A signal for the methoxy carbon (-OCH₃) is expected around δ 55-60 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| N1-H | ~12.5 (br s, 1H) | - |

| C2-H | ~8.2 (s, 1H) | ~145 |

| C4-H | ~7.5 (s, 1H) | ~115 |

| C5-H | ~7.1 (s, 1H) | ~100 |

| C6 | - | ~155 |

| C7 | - | ~95 |

| C3a | - | ~135 |

| C7a | - | ~140 |

| 6-OCH₃ | ~3.9 (s, 3H) | ~56 |

Note: These are predicted values based on known substituent effects in benzimidazole systems. Actual values may vary. rsc.orgrsc.org

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For 1H-Benzimidazole, 7-bromo-6-methoxy-, the COSY spectrum would be relatively simple, primarily confirming the absence of coupling between the isolated aromatic protons H4 and H5.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It would definitively link the proton signals for H2, H4, H5, and the methoxy group to their corresponding carbon signals in the ¹³C NMR spectrum.

The C2-H proton showing correlations to the quaternary carbons C3a and C7a.

The methoxy protons (-OCH₃) showing a three-bond correlation to C6.

The H5 proton showing correlations to the quaternary carbons C7 and C3a.

The H4 proton showing correlations to the quaternary carbons C6 and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It is particularly useful for determining stereochemistry and the relative orientation of substituents. Key expected NOESY correlations would be:

A correlation between the N1-H proton and the H7a proton (if visible and not broadened).

A correlation between the H5 proton and the methoxy protons, confirming their proximity on the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. chemicalbook.com The spectrum of 1H-Benzimidazole, 7-bromo-6-methoxy- is expected to show several characteristic absorption bands.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3100 (broad) | N-H stretching | Imidazole N-H |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2980-2850 | C-H stretching | Methoxy -OCH₃ |

| ~1620, ~1500 | C=C stretching | Aromatic ring |

| ~1450 | C=N stretching | Imidazole ring |

| ~1250 (strong) | C-O-C asymmetric stretching | Aryl-alkyl ether |

| ~1050 (strong) | C-O-C symmetric stretching | Aryl-alkyl ether |

| 600-500 | C-Br stretching | Aryl bromide |

Data is based on characteristic frequencies for substituted benzimidazoles. researchgate.netnih.gov

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. While IR absorbance is strong for polar bonds, Raman scattering is often more intense for non-polar, symmetric bonds. It can provide additional structural information, particularly about the aromatic backbone. For benzimidazole derivatives, characteristic Raman peaks are often observed for the ring breathing modes and other skeletal vibrations. Strong signals for the C=C stretching of the benzene ring would be expected around 1600 cm⁻¹. The C-Br stretch may also be visible in the low-frequency region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Benzimidazole itself exhibits strong absorption bands in the UV region due to π → π* transitions. researchgate.net For 1H-Benzimidazole, 7-bromo-6-methoxy-, the spectrum is expected to show two main absorption bands, similar to the parent benzimidazole, but shifted due to the presence of the bromo and methoxy substituents. These groups act as auxochromes, which can cause a bathochromic (red) shift in the absorption maxima (λ_max). The methoxy group, being a strong electron-donating group, typically has a more significant effect on the electronic transitions than the bromo group. mdpi.com The expected λ_max values would likely be in the 240-250 nm and 270-290 nm ranges in a solvent like ethanol (B145695) or methanol.

Computational Chemistry and Theoretical Studies on 1h Benzimidazole, 7 Bromo 6 Methoxy

Quantum Chemical Calculations of Spectroscopic Parameters

Predicted NMR Chemical Shifts and Coupling Constants:While theoretical prediction of NMR spectra is a powerful tool for structural elucidation, no such computational data for the ¹H and ¹³C NMR chemical shifts and coupling constants of 1H-Benzimidazole, 7-bromo-6-methoxy- has been published.

The absence of this fundamental computational data highlights an opportunity for future research. A detailed theoretical investigation of 1H-Benzimidazole, 7-bromo-6-methoxy- would provide valuable insights into its structure, reactivity, and spectroscopic properties, contributing to a more comprehensive understanding of substituted benzimidazoles and guiding potential synthetic and medicinal chemistry applications.

UV-Vis Absorption Maxima and Oscillator Strengths

Information regarding the theoretical UV-Vis absorption maxima (λmax) and corresponding oscillator strengths for 1H-Benzimidazole, 7-bromo-6-methoxy- is not present in the surveyed literature. These parameters are usually predicted using methods like Time-Dependent Density Functional Theory (TD-DFT) to understand the electronic transitions within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

There are no available reports of Molecular Dynamics (MD) simulations being performed to investigate the conformational flexibility of 1H-Benzimidazole, 7-bromo-6-methoxy-. MD simulations would provide insight into the dynamic behavior of the molecule, including the rotation of the methoxy (B1213986) group and potential tautomeric forms of the imidazole (B134444) ring over time.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

No Quantitative Structure-Activity Relationship (QSAR) models specifically developed using a series of derivatives of 1H-Benzimidazole, 7-bromo-6-methoxy- have been published. QSAR studies are essential for correlating the structural features of molecules with their biological activities, but no such research has been focused on this specific parent compound.

In Silico Prediction of Reaction Pathways and Mechanisms

Computational studies aimed at predicting the reaction pathways and elucidating the mechanisms for the synthesis or degradation of 1H-Benzimidazole, 7-bromo-6-methoxy- have not been reported. These types of in silico investigations are crucial for understanding reaction kinetics, identifying potential intermediates, and optimizing synthetic routes.

Mechanistic Investigations of Biological Activity of 1h Benzimidazole, 7 Bromo 6 Methoxy and Its Derivatives Non Human Systems

In Vitro Studies on Enzyme Inhibition and Modulation

Derivatives of 1H-Benzimidazole, 7-bromo-6-methoxy- have been identified as potent inhibitors of key enzymes involved in cellular processes, particularly those critical for cancer cell survival.

Specific Enzyme Targets and Binding Affinities

Research has highlighted that benzimidazole (B57391) derivatives, including those with bromo and methoxy (B1213986) substitutions, can target essential enzymes like topoisomerase I. This enzyme is crucial for managing the topological state of DNA during replication, transcription, and mitosis. nih.gov Studies on terbenzimidazole derivatives, which share structural similarities with 1H-Benzimidazole, 7-bromo-6-methoxy-, have shown that substitutions at the 5- and 6-positions can retain topoisomerase I poisoning activity. nih.gov

Furthermore, other studies on polybrominated benzimidazole derivatives have identified PIM-1 kinase as a target. nih.gov PIM-1 kinase is a serine/threonine kinase that plays a role in cell survival and proliferation, and its inhibition can lead to apoptosis in cancer cells.

While direct binding affinity data for 1H-Benzimidazole, 7-bromo-6-methoxy- is not available, studies on related compounds provide valuable insights. For instance, novel N-substituted benzimidazole derivatives have been shown to be well-accommodated within the pocket of topoisomerase IIα-DNA, suggesting a potential binding interaction. nih.gov

Kinetic Studies of Enzyme-Compound Interactions

Detailed kinetic studies on the interaction of 1H-Benzimidazole, 7-bromo-6-methoxy- with specific enzymes are not extensively documented in the available literature. However, the inhibitory actions observed in related compounds suggest a competitive or non-competitive binding mechanism with their respective enzyme targets. For example, the inhibition of topoisomerase I by terbenzimidazoles suggests an interference with the enzyme-DNA complex, a hallmark of topoisomerase poisons. nih.gov Further research is required to elucidate the precise kinetic parameters of these interactions.

In Vitro Cellular Assays (Non-Human Cell Lines)

The biological effects of 1H-Benzimidazole, 7-bromo-6-methoxy- derivatives have been further explored through various cellular assays, primarily focusing on their anti-cancer properties.

Cell Viability and Proliferation Studies

Benzimidazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, terbenzimidazole derivatives with 6-bromo and 6-methoxy substitutions have shown cytotoxicity equivalent to their parent compounds in human lymphoblastoma cells. nih.gov

In other studies, novel benzimidazole derivatives have been evaluated against various cancer cell lines, with some compounds exhibiting potent activity. The half-maximal inhibitory concentration (IC50) values for some of these derivatives are presented in the table below.

| Compound | Cell Line | IC50 (µM) |

| Derivative 6a | HCT-116 | 29.5 ± 4.53 researchgate.net |

| HeLa | 57.1 ± 6.7 researchgate.net | |

| Derivative 6b | HCT-116 | 57.9 ± 7.01 researchgate.net |

| HeLa | 65.6 ± 6.63 researchgate.net | |

| Derivative 6c | HCT-116 | 40.6 ± 5.42 researchgate.net |

| HeLa | 33.8 ± 3.54 researchgate.net | |

| Compound 5o | A549 | 0.15 ± 0.01 nih.gov |

| SW480 | 3.68 ± 0.59 nih.gov |

These findings underscore the potential of benzimidazole derivatives to inhibit the proliferation of cancer cells.

Apoptosis and Necrosis Pathway Investigations

A significant mechanism through which benzimidazole derivatives exert their cytotoxic effects is the induction of apoptosis. Studies on various benzimidazole compounds have consistently shown their ability to trigger programmed cell death in cancer cells. researchgate.net For example, certain bromo-derivatives of benzimidazole have been found to significantly increase the percentage of late apoptotic cells in a concentration-dependent manner. researchgate.net

Investigations into 4,5,6,7-tetrabromo-1H-benzimidazole derivatives have revealed their pro-apoptotic activity in leukemia and breast cancer cells, which is linked to the inhibition of PIM-1 kinase. nih.gov DAPI staining of cells treated with novel benzimidazole derivatives has also confirmed apoptotic cell death in both colon and cervical cancer cells. researchgate.net

Mechanistic Insights into Cellular Target Interactions

The anticancer activity of benzimidazole derivatives is attributed to their interaction with multiple cellular targets. Disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest are among the key mechanisms. researchgate.net Some derivatives have been shown to cause cell cycle arrest at the S phase or G2/M phase in cancer cells. nih.govresearchgate.net

The structural similarity of the benzimidazole core to natural purine (B94841) bases allows it to interact with various biological targets, including enzymes and proteins involved in cancer progression. nih.gov The presence of bromo and methoxy groups on the benzimidazole scaffold can significantly influence the biological activity, often enhancing the cytotoxic and pro-apoptotic effects of these compounds. researchgate.netnih.gov

Receptor Binding Studies in Non-Human Receptor Models

Following a thorough search of scientific databases, no specific studies detailing the receptor binding affinities or profiles of 1H-Benzimidazole, 7-bromo-6-methoxy- or its direct derivatives in any non-human receptor models were identified. Although benzimidazole scaffolds are known to interact with a variety of receptors, there is no available data to characterize the specific interactions of this compound.

Molecular Docking and Ligand-Protein Interaction Analysis

No molecular docking or computational studies specifically investigating the binding of 1H-Benzimidazole, 7-bromo-6-methoxy- to any protein targets have been published. While molecular docking is a common approach to study the interactions of benzimidazole derivatives with various enzymes and receptors, these analyses have not been performed or reported for this particular molecule.

Ex Vivo Tissue Studies in Animal Models (e.g., organ bath experiments)

There is a lack of available scientific literature on ex vivo tissue studies, such as organ bath experiments, conducted on 1H-Benzimidazole, 7-bromo-6-methoxy- using animal models. Therefore, its effects on isolated organs or tissues have not been documented.

Mechanistic Studies on Antimicrobial Activity (Non-Human Pathogens)

While the benzimidazole core is associated with broad-spectrum antimicrobial properties, there are no specific mechanistic studies available for 1H-Benzimidazole, 7-bromo-6-methoxy-.

No published research was found that elucidates the specific antibacterial mechanisms of action of 1H-Benzimidazole, 7-bromo-6-methoxy- against any non-human bacterial pathogens.

There are no specific studies on the antifungal mechanisms of action for 1H-Benzimidazole, 7-bromo-6-methoxy-. The mode of action of this specific derivative against fungal pathogens remains uninvestigated.

Information regarding the antiviral mechanisms of action of 1H-Benzimidazole, 7-bromo-6-methoxy- against non-human viruses is not available in the current body of scientific literature.

Medicinal Chemistry and Scaffold Design Based on 1h Benzimidazole, 7 Bromo 6 Methoxy Non Clinical Focus

Rational Design of Novel Benzimidazole (B57391) Derivatives

The rational design of novel derivatives of 1H-Benzimidazole, 7-bromo-6-methoxy- is guided by an understanding of the structure-activity relationships (SAR) of the broader benzimidazole class and the specific physicochemical properties imparted by the 7-bromo and 6-methoxy substituents. The design process is iterative, involving the design, synthesis, and biological evaluation of new analogues to build a comprehensive understanding of the SAR for a particular therapeutic target. patsnap.com

The 7-bromo and 6-methoxy groups on the benzene (B151609) ring of the benzimidazole scaffold offer distinct opportunities for molecular modification. The methoxy (B1213986) group can act as a hydrogen bond acceptor, while the bromo group can participate in halogen bonding and provides a site for further chemical transformations, such as cross-coupling reactions. The N-H of the imidazole (B134444) ring is another key site for substitution.

A general strategy for the rational design of novel 7-bromo-6-methoxy-1H-benzimidazole derivatives involves:

Target Identification: The first step is to identify a biological target of interest, such as an enzyme or receptor, where the benzimidazole scaffold has shown some initial activity.

Scaffold Hopping and Bioisosteric Replacement: If existing benzimidazole derivatives have known activity, the 7-bromo-6-methoxy substitution pattern can be introduced to explore new chemical space and potentially improve properties.

Structure-Based Design: When the three-dimensional structure of the target is known, computational methods like molecular docking can be used to predict how derivatives of 1H-Benzimidazole, 7-bromo-6-methoxy- might bind. This allows for the design of molecules with improved complementarity to the target's active site.

Functional Group Modification: Systematic modifications can be made to the scaffold. For instance, the bromine at the 7-position can be replaced with other halogens or functional groups to probe the importance of halogen bonding or steric bulk. The methoxy group at the 6-position can be altered to other alkoxy groups or bioisosteric replacements to fine-tune electronic and steric properties. Substitutions at the N-1 and C-2 positions of the imidazole ring are also common strategies to explore different interaction points with the target. nih.gov

For example, in the design of novel Pin1 inhibitors, a series of benzimidazole derivatives were synthesized and evaluated, leading to the identification of compounds with low micromolar inhibitory activity. nih.gov This type of systematic approach would be directly applicable to the 7-bromo-6-methoxy-1H-benzimidazole scaffold.

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. For the 1H-Benzimidazole, 7-bromo-6-methoxy- scaffold, SAR studies would involve synthesizing a series of analogues with systematic modifications and evaluating their biological activity. Key positions for modification on the benzimidazole ring that significantly influence activity are generally the N-1, C-2, C-5, and C-6 positions. nih.gov

Table 1: Illustrative SAR of Hypothetical 7-bromo-6-methoxy-1H-benzimidazole Analogues

| Compound | R1 (at N-1) | R2 (at C-2) | Hypothetical Activity (IC50, nM) |

| A | H | H | >10000 |

| B | H | Phenyl | 5000 |

| C | H | 4-Chlorophenyl | 1000 |

| D | Benzyl (B1604629) | 4-Chlorophenyl | 500 |

| E | H | Pyridin-4-yl | 800 |

This table is for illustrative purposes only and does not represent real experimental data.

The bromine at the 7-position and the methoxy group at the 6-position would be expected to significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For example, the electron-withdrawing nature of the bromine atom can influence the pKa of the imidazole nitrogen, which can be crucial for binding to a target. The methoxy group, being an electron-donating group, can also modulate the electronic environment of the benzene ring.

In a study on benzimidazole derivatives as topoisomerase I inhibitors, the presence of hydrogen bond accepting substituents at the 5-position was found to be important for activity. researchwithrutgers.com This highlights the importance of the substitution pattern on the benzene portion of the benzimidazole core.

Lead Optimization Strategies for Enhanced Potency and Selectivity

Lead optimization is the process of refining a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.comdanaher.com For a lead compound based on the 1H-Benzimidazole, 7-bromo-6-methoxy- scaffold, several strategies can be employed.

Improving Potency: Potency can be enhanced by introducing functional groups that increase the binding affinity for the target. This can be achieved through the addition of groups that form stronger hydrogen bonds, hydrophobic interactions, or other favorable interactions. For example, if a hydrophobic pocket is present in the target's binding site, extending a substituent at the N-1 or C-2 position with an appropriate lipophilic group could increase potency.

Enhancing Selectivity: Selectivity for the intended target over other related targets is crucial. This can be achieved by exploiting differences in the binding sites of the target and off-target proteins. For example, if the target has a unique structural feature, a functional group can be introduced on the 7-bromo-6-methoxy-1H-benzimidazole scaffold to specifically interact with that feature.

Optimizing ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its in vivo performance. Modifications to the 7-bromo-6-methoxy-1H-benzimidazole scaffold can be made to improve properties such as solubility, metabolic stability, and cell permeability. For instance, introducing polar groups can increase solubility, while blocking sites of metabolism can improve metabolic stability.

A recent medicinal chemistry campaign on a benzimidazole analog for WRN ATPase inhibition demonstrated how potency could be dramatically improved from an IC₅₀ of 88 nM to 5 nM through systematic modifications. promega.com

Table 2: Hypothetical Lead Optimization of a 7-bromo-6-methoxy-1H-benzimidazole Derivative

| Compound | Modification | Potency (IC50, nM) | Selectivity (Fold vs. Off-target) | Solubility (µg/mL) |

| Lead | - | 100 | 10 | 5 |

| Analogue 1 | Addition of a morpholine (B109124) ring at C-2 | 50 | 20 | 25 |

| Analogue 2 | Replacement of 7-bromo with 7-chloro | 120 | 8 | 7 |

| Analogue 3 | N-1 methylation | 80 | 15 | 6 |

This table is for illustrative purposes only and does not represent real experimental data.

Prodrug Design Based on the 1H-Benzimidazole, 7-bromo-6-methoxy- Scaffold

Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility or low bioavailability. nih.gov A prodrug is an inactive or less active derivative of a drug that is converted to the active form in the body. For the 1H-Benzimidazole, 7-bromo-6-methoxy- scaffold, several prodrug strategies could be employed.

Improving Aqueous Solubility: If a derivative of 7-bromo-6-methoxy-1H-benzimidazole has poor water solubility, a polar promoiety, such as a phosphate (B84403) or an amino acid, can be attached to the molecule. For example, a phosphate ester prodrug of a benzimidazole derivative was found to be up to 30,000-fold more water-soluble than the parent drug. nih.gov This promoiety would be cleaved in vivo by enzymes like alkaline phosphatases to release the active drug.

Enhancing Permeability: To improve absorption across biological membranes, a lipophilic promoiety can be attached to the molecule to temporarily increase its lipophilicity. This is particularly useful for targeting the central nervous system.

Site-Specific Delivery: Prodrugs can be designed to be activated by enzymes that are predominantly located in the target tissue, thereby increasing the concentration of the active drug at its site of action and reducing systemic side effects.

The N-H of the imidazole ring in 1H-Benzimidazole, 7-bromo-6-methoxy- is a common site for the attachment of a promoiety. For example, N-Mannich base derivatives have been used as prodrugs to improve the solubility of parent compounds. nih.gov Highly water-soluble prodrugs of anthelmintic benzimidazole carbamates have been successfully synthesized and have shown improved pharmacokinetic profiles. acs.org

Combinatorial Chemistry Approaches for Library Synthesis

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds for high-throughput screening. nih.govingentaconnect.com This approach is well-suited for the exploration of the chemical space around the 1H-Benzimidazole, 7-bromo-6-methoxy- scaffold.

A combinatorial synthesis of a library of 7-bromo-6-methoxy-1H-benzimidazole derivatives could be designed as follows:

Scaffold Synthesis: The core 1H-Benzimidazole, 7-bromo-6-methoxy- scaffold would first be synthesized.

Parallel Reactions: The scaffold would then be reacted with a diverse set of building blocks in a parallel fashion. For example, the N-1 position could be alkylated or acylated with a variety of reagents, and the C-2 position could be functionalized using different chemical reactions.

Purification and Screening: The resulting library of compounds would be purified and then screened for biological activity against the target of interest.

Liquid-phase combinatorial synthesis has been successfully used to construct diverse benzimidazole libraries. nih.govcapes.gov.br For instance, a library of 1-substituted-2-alkylthio-5-carbamoylbenzimidazoles was synthesized on a polyethylene (B3416737) glycol (PEG) support. nih.gov Microwave-assisted synthesis has also been employed for the rapid generation of benzimidazole libraries. ingentaconnect.combenthamdirect.com More recently, DNA-encoded library technology has been used to synthesize a 320 million-member benzimidazole library for the discovery of novel small-molecule ligands. acs.org

Applications of 1h Benzimidazole, 7 Bromo 6 Methoxy in Materials Science

Integration into Organic Light-Emitting Diodes (OLEDs) and Photovoltaics

Benzimidazole (B57391) derivatives are valued in optoelectronics for their electron-accepting nature, high thermal stability, and charge-transporting capabilities. tandfonline.com While 1H-Benzimidazole, 7-bromo-6-methoxy- has not been explicitly documented in OLED or photovoltaic devices, its structure is highly conducive to such applications. The benzimidazole core can serve as an effective electron-transporting or hole-blocking layer in OLEDs.

Furthermore, the bromine atom allows for its use as a building block in the synthesis of more complex molecules, such as hole-transporting materials or emissive dopants, through palladium-catalyzed cross-coupling reactions. The electron-donating methoxy (B1213986) group can be used to fine-tune the HOMO/LUMO energy levels of the resulting material, a critical factor in optimizing device efficiency and color purity in OLEDs or matching the absorption spectrum to the solar spectrum in photovoltaics.

Use as a Building Block for Polymeric Materials

The presence of a reactive halogen makes 1H-Benzimidazole, 7-bromo-6-methoxy- an ideal monomer for polymerization. It can undergo various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, to form high-performance polymers. Polybenzimidazoles (PBIs) are a class of polymers known for their exceptional thermal and chemical stability.

By incorporating the 7-bromo-6-methoxy-benzimidazole unit into a polymer backbone, for example by copolymerizing it with a diboronic acid ester, one could create novel polybenzimidazoles with tailored properties. The methoxy group could enhance solubility for easier processing, while the benzimidazole unit would impart high thermal resistance. Research on analogous poly(benzimidazole–imide) copolymers has shown that the inclusion of the benzimidazole moiety significantly improves thermal stability compared to conventional polyimides. researchgate.net These copolymers exhibit high glass transition temperatures and tensile strengths, making them suitable for aerospace and electronics applications. researchgate.net

Table 1: Representative Properties of Benzimidazole-Imide Copolymers This table presents data for analogous poly(benzimidazole-imide) copolymers to illustrate the potential performance characteristics.

| Property | Value Range | Reference |

| Inherent Viscosity (dL g⁻¹) | 0.60 - 0.98 | researchgate.net |

| Tensile Strength (MPa) | up to 100 | researchgate.net |

| Glass Transition Temp. (Tg, °C) | 275 - 328 | researchgate.net |

| Thermal Degradation Temp. (°C) | ~530 | researchgate.net |

Application in Supramolecular Chemistry and Self-Assembly

The benzimidazole scaffold is a superb platform for designing molecules that undergo self-assembly. The N-H proton and the lone pair on the sp²-hybridized nitrogen atom are classic hydrogen bond donor and acceptor sites, respectively. This allows 1H-Benzimidazole, 7-bromo-6-methoxy- to form predictable, chain-like supramolecular structures through N-H···N hydrogen bonds. researchgate.netnih.gov

These primary interactions can be further influenced by π-π stacking of the aromatic rings and dipole-dipole interactions involving the bromo and methoxy substituents. The interplay of these non-covalent forces can guide the assembly of the molecule into more complex architectures like tapes, sheets, or liquid crystals. researchgate.netnih.gov Studies on related bis(benzimidazole)pyridine ligands have demonstrated that such hydrogen-bonded networks can align the molecular units to create materials with exceptionally high birefringence, a property valuable for optical applications. nih.gov The specific substitution pattern of 7-bromo-6-methoxy- could be exploited to control the packing and orientation within a crystal lattice to engineer materials with desired optical or electronic properties.

Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The imidazole (B134444) portion of the benzimidazole ring is an excellent ligand for a wide variety of metal ions. nih.gov The nitrogen atom at position 3 acts as a Lewis base, coordinating to metal centers to form discrete metal complexes or extended, porous structures known as Metal-Organic Frameworks (MOFs). acs.org 1H-Benzimidazole, 7-bromo-6-methoxy- can act as a monodentate ligand, or it could be functionalized to become a multidentate linker for MOF synthesis.

The bromo and methoxy substituents would line the pores of the resulting MOF, influencing its interactions with guest molecules. The methoxy group could enhance selectivity for polar analytes, while the bromine atom offers a site for post-synthetic modification, allowing for the covalent grafting of other functional groups. Research has shown that even simple benzimidazole ligands can form robust MOF nanosheets, which are promising for applications in gas separation membranes. osti.gov The functionalization offered by the 7-bromo-6-methoxy isomer could lead to MOFs with enhanced performance in catalysis, gas storage, or chemical sensing. osti.govrsc.org

Potential as a Fluorescent Probe or Sensor

Benzimidazole derivatives are a cornerstone of fluorescent sensor design due to their rigid, planar structure and favorable photophysical properties. tandfonline.com They often exhibit fluorescence based on mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). tandfonline.comrsc.orgresearchgate.net The structure of 1H-Benzimidazole, 7-bromo-6-methoxy- is particularly promising for developing ICT-based sensors. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing benzimidazole ring (and to some extent, the inductive effect of the bromine) can create a "push-pull" system.

Upon coordination of the imidazole nitrogen to a metal ion, the electronic properties of the system would be significantly altered, leading to a detectable change in the fluorescence emission (e.g., a "turn-off" or ratiometric shift). rsc.org Benzimidazole-based sensors have been successfully developed for a range of metal ions, including biologically and environmentally important species like Zn²⁺ and Cu²⁺. rsc.orgresearchgate.net The specific substituents on 1H-Benzimidazole, 7-bromo-6-methoxy- could be leveraged to tune the selectivity and sensitivity for a particular analyte.

Table 2: Representative Photophysical Data for a Benzimidazole-Based Fluorescent Sensor This table shows data for a reported benzimidazole-derived sensor (BBMP) to illustrate the sensing mechanism and potential performance.

| System | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Observation | Reference |

| BBMP | ~360 | ~450 | Initial state | rsc.org |

| BBMP + Cu²⁺ | Red-shifted | Quenched ("Turn-off") | Selective Cu²⁺ sensing | rsc.org |

| BBMP + Zn²⁺ | Red-shifted | ~530 ("Turn-on") | Ratiometric Zn²⁺ sensing | rsc.org |

Future Research Directions and Unexplored Avenues for 1h Benzimidazole, 7 Bromo 6 Methoxy

Exploration of Novel Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives is a well-established field in organic chemistry, with common methods including the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives nih.gov. For 1H-Benzimidazole, 7-bromo-6-methoxy-, future research will likely focus on developing more efficient, selective, and environmentally friendly synthetic routes.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reaction times and improve yields for various benzimidazole derivatives nih.gov. Further exploration of novel catalysts, such as metal nanoparticles or solid-supported reagents, could also lead to more sustainable and scalable production processes. The development of one-pot multicomponent reactions, where multiple chemical transformations are carried out in a single step, represents another area of interest for streamlining the synthesis of this and related compounds. Research into greener reaction media, such as water or deep eutectic solvents, is also anticipated to be a key focus in the sustainable synthesis of this compound jksus.org.

Deeper Mechanistic Understanding of Biological Interactions

A significant area for future research lies in elucidating the precise molecular mechanisms through which 1H-Benzimidazole, 7-bromo-6-methoxy- exerts its potential biological effects. While the broader class of benzimidazoles is known to interact with various biological targets, including enzymes and proteins, the specific interactions of this derivative remain largely unknown researchgate.net.

Future studies will likely involve a combination of in vitro and in vivo experiments to identify its primary cellular targets. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to pinpoint the proteins that bind to the compound. Understanding these interactions at a molecular level is crucial for optimizing its structure to enhance potency and selectivity for specific therapeutic applications, such as in the development of novel kinase inhibitors for cancer therapy ed.ac.uknih.govresearchgate.net. The general biological activities of benzimidazole derivatives are vast, and focused studies on this specific compound are needed to determine its unique profile researchgate.netnih.gov.

Development of Advanced Computational Models

Computational chemistry and molecular modeling are powerful tools for accelerating drug discovery and materials science research. For 1H-Benzimidazole, 7-bromo-6-methoxy-, the development of advanced computational models can provide valuable insights into its structure-activity relationships (SAR) and guide the design of new derivatives with improved properties.

Future research in this area will likely involve the use of quantum mechanics (QM) calculations to accurately predict its electronic properties, molecular dynamics (MD) simulations to study its conformational flexibility and interactions with biological macromolecules, and quantitative structure-activity relationship (QSAR) modeling to correlate its structural features with its biological activity doi.orgnih.govmdpi.commdpi.com. These computational models can help to prioritize the synthesis of new compounds, reducing the time and cost associated with experimental screening.

Diversification of Applications in Emerging Technologies

While the primary focus of benzimidazole research has been in the pharmaceutical arena, there is a growing interest in exploring their applications in other fields. The unique photophysical and electronic properties of the benzimidazole scaffold suggest that 1H-Benzimidazole, 7-bromo-6-methoxy- could find use in emerging technologies.

Potential applications that warrant investigation include its use as a component in organic light-emitting diodes (OLEDs), as a sensor for detecting specific ions or molecules, or as a corrosion inhibitor for metals. Research into its material science applications could open up new and valuable avenues for this compound beyond its potential therapeutic uses.

Sustainable and Scalable Synthesis Initiatives

The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact and improve economic viability. For 1H-Benzimidazole, 7-bromo-6-methoxy-, future research will undoubtedly focus on developing sustainable and scalable synthesis protocols.

This includes the use of renewable starting materials, the reduction or elimination of hazardous solvents and reagents, and the development of catalytic processes that allow for high atom economy. The implementation of continuous flow chemistry, which offers advantages in terms of safety, efficiency, and scalability, is another promising direction for the industrial production of this compound. A general trend towards greener synthesis methods for benzimidazoles is already evident in the scientific literature jksus.org.

Q & A

(Basic) What are the recommended synthetic routes for 7-bromo-6-methoxy-1H-benzimidazole, and how can reaction conditions be optimized for yield?

The most efficient synthesis involves condensation of o-phenylenediamine derivatives with carboxylic acids or nitriles under acidic conditions. For bromo- and methoxy-substituted derivatives, pre-functionalization of the aromatic ring before cyclization is critical. Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yield (e.g., 15–30 minutes at 120–150°C under solvent-free conditions). Optimization parameters include:

- Catalyst : Polyphosphoric acid or HCl for cyclization.

- Solvent : Ethanol or DMF for solubility.

- Temperature : 80–120°C for conventional heating.

Yield improvements (>75%) are achieved by controlling stoichiometry (1:1.2 molar ratio of diamine to acid derivative) and using inert atmospheres to prevent oxidation .

(Basic) Which spectroscopic techniques are most effective for characterizing substituent effects in 7-bromo-6-methoxy-1H-benzimidazole?

- NMR Spectroscopy : H and C NMR identify substituent positions via chemical shifts. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm, while aromatic protons adjacent to bromine show deshielding (δ 7.5–8.5 ppm) .

- UV/Vis Spectroscopy : Absorbance peaks near 270–300 nm indicate π→π* transitions influenced by electron-withdrawing bromine and electron-donating methoxy groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 241.98 for CHBrNO) .

(Advanced) How can density functional theory (DFT) predict the electronic properties of 7-bromo-6-methoxy-1H-benzimidazole?

Hybrid functionals like B3LYP (incorporating exact exchange terms) are used to calculate:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps quantify reactivity. Bromine lowers LUMO energy, enhancing electrophilicity .

- Electrostatic Potential Maps : Visualize electron-deficient regions near bromine, guiding SAR studies for drug design.

- Vibrational Frequencies : IR-active modes (e.g., C-Br stretch at ~550 cm) validate experimental data .

(Advanced) What crystallographic strategies resolve structural ambiguities in brominated benzimidazole derivatives?

- SHELX Refinement : Single-crystal X-ray diffraction with SHELXL refines bond lengths/angles. For example, the C-Br bond in 7-bromo derivatives is ~1.89 Å, while methoxy C-O bonds are ~1.36 Å .

- Twinned Data Handling : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N-H···O) stabilizing crystal packing .

(Basic) What role do bromo and methoxy substituents play in modulating biological activity?

- Bromine : Enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., kinase inhibitors). Its electron-withdrawing effect stabilizes charge-transfer complexes .

- Methoxy : Improves solubility and metabolic stability via steric shielding of reactive sites. Synergistic effects with bromine are observed in antimicrobial assays (MIC values <5 µM) .

(Advanced) How can structure-activity relationship (SAR) studies evaluate the pharmacological potential of 7-bromo-6-methoxy-1H-benzimidazole?

- SALI Plots : Quantify activity cliffs using Structure–Activity Landscape Index (SALI) to compare analogues. For example, replacing bromine with chlorine reduces antiplasmodial IC by 10-fold .

- 3D-QSAR Models : CoMFA/CoMSIA map steric/electrostatic fields to optimize substituent positioning .

(Basic) What purification methods ensure high purity for 7-bromo-6-methoxy-1H-benzimidazole?

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation.

- Recrystallization : Dissolve in hot ethanol and cool slowly to isolate needle-like crystals (>98% purity) .

(Advanced) How does the substitution pattern influence binding affinity in computational docking studies?

- Molecular Docking (AutoDock Vina) : Bromine forms halogen bonds with backbone carbonyls (e.g., EGFR kinase, ΔG = −9.2 kcal/mol). Methoxy groups engage in van der Waals interactions with hydrophobic residues .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å) .

(Basic) How is the identity of 7-bromo-6-methoxy-1H-benzimidazole validated experimentally?

- Multi-Technique Approach :